molecular formula C7H11N3O2 B2616260 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1798536-53-4

3-amino-1-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2616260
CAS No.: 1798536-53-4
M. Wt: 169.184
InChI Key: AYIDSSHFAADTTH-UHFFFAOYSA-N
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Description

3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid (CAS: 41680-34-6, IUPAC name: 3-amino-1H-pyrazole-4-carboxylic acid) is a pyrazole derivative featuring a propyl substituent at the N1 position and an amino group at the C3 position of the heterocyclic ring. This compound has been historically marketed for applications in pharmaceutical and agrochemical research, particularly due to the bioactivity of pyrazole derivatives in modulating biological targets such as enzymes and receptors . However, commercial availability of this compound has been discontinued, prompting interest in structurally related alternatives .

Properties

IUPAC Name

3-amino-1-propylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIDSSHFAADTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form 3-amino-4-ethoxycarbonylpyrazole. This intermediate is then subjected to further reactions to introduce the propyl group and convert the ester to a carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrazole Derivatives

The following table summarizes key structural and functional differences between 3-amino-1-propyl-1H-pyrazole-4-carboxylic acid and its analogues:

Compound Name CAS Number Substituents (Position) Molecular Formula Key Applications/Properties Reference
This compound 41680-34-6 -NH₂ (C3), -C₃H₇ (N1) C₇H₁₁N₃O₂ Discontinued; potential agrochemical
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid 139756-00-6 -NO₂ (C4), -CH₃ (N1), -C₃H₇ (C3) C₈H₁₁N₃O₄ Agrochemical intermediates
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Not reported -NH₂ (C3), -CH₂CH=CH₂ (N1) C₇H₉N₃O₂ Crystal structure studies; hydrogen bonding networks
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 5069089 -CF₂H (C3), -CH₃ (N1) C₆H₆F₂N₂O₂ Pesticide synthesis
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid 1006446-33-8 Cyclopropyl (C3), -C₂H₅ (N1) C₉H₁₂N₂O₂ Research chemical; structural novelty
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid Not reported -C₆H₄-OCH₃ (N1) C₁₁H₁₀N₂O₃ Pharmaceutical intermediates

Structural and Functional Differences

Substituent Effects
  • Amino vs. Nitro Groups: The amino group in this compound enhances nucleophilicity and hydrogen-bonding capacity compared to the electron-withdrawing nitro group in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This difference may influence reactivity in coupling reactions or biological target binding .
  • The cyclopropyl group in 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid imposes steric constraints, which could affect metabolic stability in drug design .

Physicochemical Properties

Crystallographic studies of 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid reveal a hydrogen-bonded network (N–H⋯O, N–H⋯N, O–H⋯N), stabilizing its crystal lattice. In contrast, the propyl variant’s longer alkyl chain may reduce crystal packing efficiency, impacting solubility and formulation stability .

Biological Activity

3-Amino-1-propyl-1H-pyrazole-4-carboxylic acid (3AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

3AP is characterized by a pyrazole ring with an amino group and a carboxylic acid functional group. Its molecular formula is C7H10N2O2C_7H_{10}N_2O_2, and it has a molecular weight of 154.17 g/mol. The presence of the amino and carboxylic acid groups allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of 3AP largely depends on its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit key enzymes involved in various biochemical pathways, leading to altered cellular functions. For instance, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzyme active sites.

1. Anti-inflammatory Activity

Research has indicated that 3AP exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .

2. Antimicrobial Properties

3AP has been investigated for its antimicrobial activity against various bacterial strains. Notably, it showed sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), indicating potential as an antibiotic agent .

3. Anticancer Potential

In studies assessing the anticancer activity of 3AP, it was found to exhibit cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. The mechanism involves inducing apoptosis through the modulation of cell cycle regulators such as Bcl-2 and Bax .

Case Studies

Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of 3AP in a carrageenan-induced edema model in mice. Results showed that treatment with 3AP significantly reduced paw edema compared to the control group, demonstrating its efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Antimicrobial Efficacy
In another investigation, 3AP was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory concentrations (MIC) against both MSSA and E. coli, suggesting its potential utility in treating bacterial infections .

Table 1: Summary of Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
Anti-inflammatoryCarrageenan-induced edemaComparable to Indomethacin
AntimicrobialMSSA0.125 mg/mL
AnticancerHeLa2.28 μM
AnticancerA5491.48 μM

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